molecular formula C14H21N B1275709 2-(2-Methylbenzyl)azepane CAS No. 383129-31-5

2-(2-Methylbenzyl)azepane

Cat. No.: B1275709
CAS No.: 383129-31-5
M. Wt: 203.32 g/mol
InChI Key: JLYLRNHRKUXOMK-UHFFFAOYSA-N
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Description

2-(2-Methylbenzyl)azepane is an organic compound that belongs to the class of cyclic amines. It features a seven-membered ring containing one nitrogen atom and a 2-methylbenzyl substituent. This compound is a colorless liquid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzyl)azepane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a practical methodology involves the use of palladium-catalyzed reactions under mild conditions, which allows for the formation of non-fused N-aryl azepane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing processes. These processes often include the use of custom synthesis and procurement methods to ensure the availability of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbenzyl)azepane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(2-Methylbenzyl)azepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a novel inhibitor in biological studies.

    Industry: It is used in the production of pharmaceuticals and other high-value materials

Mechanism of Action

The mechanism of action of 2-(2-Methylbenzyl)azepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Methylbenzyl)azepane include:

    Azepane: A seven-membered ring with a nitrogen atom.

    Oxepane: A seven-membered ring with an oxygen atom.

    Silepane: A seven-membered ring with a silicon atom.

    Phosphepane: A seven-membered ring with a phosphorus atom.

    Thiepane: A seven-membered ring with a sulfur atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12-7-4-5-8-13(12)11-14-9-3-2-6-10-15-14/h4-5,7-8,14-15H,2-3,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYLRNHRKUXOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397814
Record name 2-[(2-methylphenyl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383129-31-5
Record name 2-[(2-methylphenyl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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